

## The Discovery and Development of Sgc-stk17B-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of **Sgc-stk17B-1**, a potent and selective chemical probe for Serine/Threonine Kinase 17B (STK17B), also known as DRAK2. This document details the quantitative biochemical and cellular data, experimental methodologies, and the signaling context of STK17B, offering a comprehensive resource for researchers utilizing this probe.

## Introduction to STK17B and the Rationale for a Chemical Probe

Serine/Threonine Kinase 17B (STK17B) is a member of the death-associated protein kinase (DAPK) family, implicated in a variety of cellular processes including apoptosis, autophagy, and T-cell signaling.[1][2][3] Dysregulation of STK17B has been linked to various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[4] To facilitate the study of STK17B's biological functions and to validate it as a drug target, the development of a potent, selective, and cell-active chemical probe was undertaken by the Structural Genomics Consortium (SGC).[5]

### Discovery and Optimization of Sgc-stk17B-1

The journey to identify **Sgc-stk17B-1** began with a library of thienopyrimidines donated by Pfizer, which was initially developed for targeting TPL2 kinase.[5] Through a collaborative



effort, the SGC screened this library and subsequently optimized the thieno[3,2-d]pyrimidine core for potency, selectivity, and cellular activity against STK17B.[5] This optimization process led to the identification of **Sgc-stk17B-1** as a high-quality chemical probe.[5] A key structural feature of **Sgc-stk17B-1** is its thieno[3,2-d]pyrimidine core, which distinguishes it from its less active regioisomer, **Sgc-stk17B-1**N (a thieno[2,3-d]pyrimidine), which serves as a negative control.[1]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Sgc-stk17B-1** and its negative control.

Table 1: In Vitro Activity of Sgc-stk17B-1

Assay Type	Target	Parameter	Value (nM)	Reference
Binding Assay (Luceome)	STK17B	Potency	43	[5]
Biochemical Assay	STK17B	IC50	34	[6][7]
Binding Assay (DiscoverX)	STK17B	Kd	5.6	[6]
Binding Assay	STK17A	IC50	4,700	[8]
Biochemical Assay	AURKB	IC50	>10,000	[5]
Biochemical Assay	CaMKK2	Kd	>30-fold selective vs STK17B	[5]

Table 2: Cellular Activity of Sgc-stk17B-1



Assay Type	Cell Line	Target	Parameter	Value (nM)	Reference
NanoBRET Target Engagement	HEK293	STK17B	IC50	190	[5][7]
NanoBRET Target Engagement	HEK293	DRAK1	IC50	>10,000	[5]
NanoBRET Target Engagement	HEK293	AURKB	IC50	>10,000	[5]

Table 3: Selectivity Profile of Sgc-stk17B-1

Assay	Number of Kinases Profiled	Concentration	Key Off- Targets (with >30-fold selectivity)	Reference
KINOMEscan	403 wild-type kinases	1 μΜ	STK17A/DRAK1, AURKB, CaMKK2	[5]

# **Experimental Protocols KINOMEscan Assay for Selectivity Profiling**

The KINOMEscan<sup>™</sup> platform (DiscoverX) was utilized to assess the selectivity of **Sgc-stk17B-**1. This is an active site-directed competition binding assay that is independent of ATP.

#### Methodology:

- Kinase-tagged Phage: A DNA-tagged human kinase library (403 wild-type kinases) is used.
- Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.



- Competition: Sgc-stk17B-1 is added to the kinase-tagged phage library, followed by the
  addition of the immobilized ligand. If Sgc-stk17B-1 binds to a kinase, it prevents that kinase
  from binding to the immobilized ligand.
- Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are reported as a percentage of the DMSO control. A lower
  percentage indicates stronger binding of the compound to the kinase. Dissociation constants
  (Kd) for potential off-targets are then determined.[7]

#### **NanoBRET Target Engagement Assay**

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) was used to measure the apparent cellular affinity of **Sgc-stk17B-1** in live HEK293 cells.

#### Methodology:

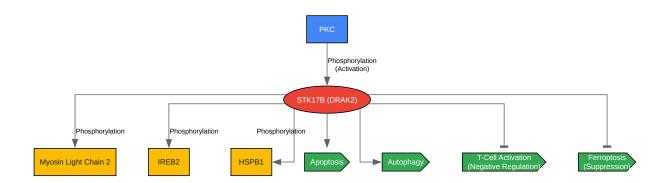
- Cell Transfection: HEK293 cells are transfected with a plasmid encoding a NanoLuc® luciferase-STK17B fusion protein.
- Tracer Addition: A cell-permeable fluorescent tracer that binds to the ATP pocket of STK17B is added to the cells.
- BRET Signal: In the absence of a competing compound, binding of the tracer to the NanoLuc®-STK17B fusion protein results in Bioluminescence Resonance Energy Transfer (BRET).
- Compound Competition: Sgc-stk17B-1 is added to the cells. If it binds to STK17B, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
- Detection: The BRET signal is measured using a luminometer.
- Data Analysis: The IC50 value, representing the concentration of Sgc-stk17B-1 that causes a 50% reduction in the BRET signal, is calculated.[5][7]

## Signaling Pathways and Experimental Workflows



#### **STK17B Signaling Pathway**

STK17B is involved in multiple signaling pathways, primarily related to cell death and immune regulation. The following diagram illustrates a simplified representation of the STK17B signaling cascade.



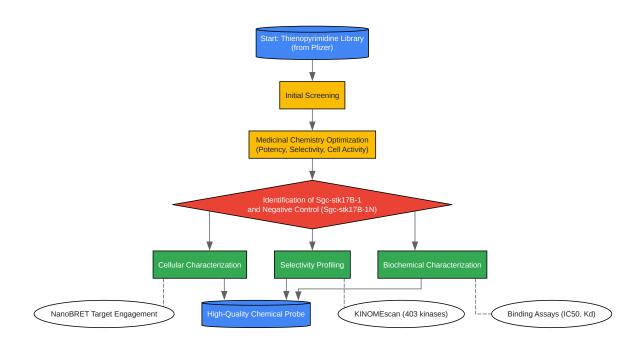
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Caption: A simplified diagram of the STK17B signaling pathway.

## Experimental Workflow for Sgc-stk17B-1 Discovery and Characterization

The development of **Sgc-stk17B-1** followed a structured workflow typical for chemical probe discovery.





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Caption: The workflow for the discovery and characterization of Sgc-stk17B-1.

#### Conclusion

**Sgc-stk17B-1** is a well-characterized, potent, and selective chemical probe for STK17B. Its development, along with its inactive control, provides the research community with valuable tools to investigate the physiological and pathological roles of STK17B. The data and protocols presented in this guide are intended to support the robust design and interpretation of experiments utilizing this important chemical probe.

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